6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-butyl-3-(3-methylpiperidine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- 6-butyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Uniqueness
Compared to similar compounds, 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione exhibits unique properties such as higher potency in enzyme inhibition and greater stability under various reaction conditions. These characteristics make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-butyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-3-4-7-20-14(21)12-11(17-16(20)23)13(24-18-12)15(22)19-8-5-10(2)6-9-19/h10H,3-9H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAKHCROQDJWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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